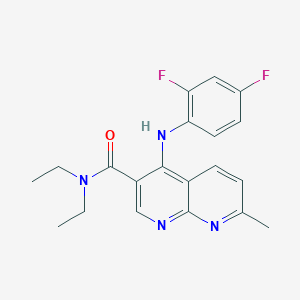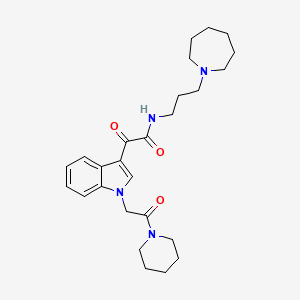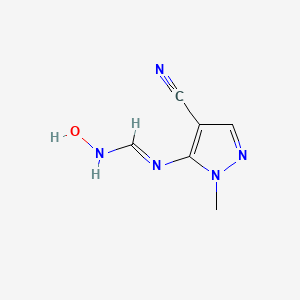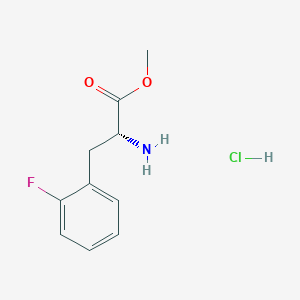
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is a biochemical used for proteomics research . It has a molecular formula of C8H13N3O2•HBr and a molecular weight of 264.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an imidazolidine-2,4-dione group . The molecular formula is C8H13N3O2•HBr .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.12 . Other physical and chemical properties such as density and refractive index are not available in the resources.科学的研究の応用
Anti-arrhythmic Properties
Research has shown that certain derivatives of imidazolidine-2,4-dione, including those with piperidin-3-yl structures, demonstrate anti-arrhythmic properties. One study by Pękala et al. (2005) focused on synthesizing and testing various derivatives, finding that some compounds displayed characteristics of class Ia anti-arrhythmics, commonly used in the management of cardiac arrhythmias (Pękala et al., 2005).
Antibacterial and Antifungal Activities
Matys et al. (2015) investigated a series of imidazolidine-2,4-dione derivatives for their ability to enhance the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). They found that certain derivatives significantly increased the efficacy of β-lactam antibiotics against resistant strains (Matys et al., 2015).
Antidepressant and Anxiolytic Potential
Czopek et al. (2013) conducted a study on imidazolidine-2,4-dione derivatives, focusing on their potential for antidepressant and anxiolytic activity. They discovered compounds with dual affinity for 5-HT1A receptors and serotonin transporters, which could offer a new approach to treating depression and anxiety disorders (Czopek et al., 2013).
Anticancer Activity
In the field of oncology, Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione and tested them for anticancer activity. They found that some derivatives, particularly those with strong electron-withdrawing groups, showed promising activity in inhibiting the topoisomerase-I enzyme, which is crucial in cancer cell replication (Kumar & Sharma, 2022).
Anti-HIV Properties
Ibrahim et al. (2020) synthesized a series of imidazolidin-2,4-dione derivatives as HIV-1 fusion inhibitors. Their studies revealed that some derivatives exhibited significant anti-HIV activities, providing a potential new avenue for HIV treatment (Ibrahim et al., 2020).
Antidiabetic Agents
Research into antidiabetic agents has also incorporated imidazolidine-2,4-dione derivatives. Kadium et al. (2022) designed and synthesized novel derivatives as antidiabetic agents, showing significant blood glucose reduction in models, indicating their potential as therapeutic agents for diabetes management (Kadium et al., 2022).
作用機序
Target of Action
Similar compounds have been reported to inhibit adamts , a group of enzymes involved in the breakdown of cartilage.
Mode of Action
Related compounds are known to inhibit adamts enzymes . These enzymes play a crucial role in the degradation of cartilage, and their inhibition can help in the treatment of diseases involving cartilage degradation.
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving the degradation of cartilage and disruption of cartilage homeostasis .
特性
IUPAC Name |
5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRCFAVEIPJUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2C(=O)NC(=O)N2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)
![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)



![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)

